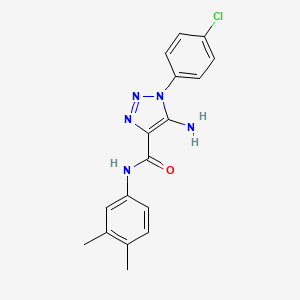![molecular formula C21H16FN3O B5130830 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide](/img/structure/B5130830.png)
2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide, also known as FC-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. FC-1 is a potent inhibitor of cancer cell growth, making it a promising candidate for cancer therapy.
Mécanisme D'action
The mechanism of action of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide is not fully understood. However, it has been suggested that 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide inhibits cancer cell growth by inducing apoptosis, or programmed cell death. 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide has been shown to have a low toxicity profile, making it a promising candidate for cancer therapy. In addition to its anti-cancer properties, 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer therapy, as it may have fewer side effects than traditional chemotherapy drugs. However, one limitation of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide. One area of interest is the development of new analogs of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide with improved solubility and potency. Another area of interest is the investigation of the mechanism of action of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide, which may lead to the development of new cancer therapies. Finally, the use of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide in combination with other anti-cancer drugs is an area of active research, as it may lead to improved treatment outcomes.
Méthodes De Synthèse
The synthesis of 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide involves the condensation of 2-fluoro-N'-benzoylhydrazine and 9-methylcarbazole-3-carbaldehyde in the presence of acetic acid. The resulting compound is then purified through column chromatography, yielding 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide in high purity and yield.
Applications De Recherche Scientifique
2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide has been extensively studied for its anti-cancer properties. In vitro studies have shown that 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated that 2-fluoro-N'-[(9-methyl-9H-carbazol-3-yl)methylene]benzohydrazide significantly inhibits tumor growth in mice models.
Propriétés
IUPAC Name |
2-fluoro-N-[(E)-(9-methylcarbazol-3-yl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c1-25-19-9-5-3-6-15(19)17-12-14(10-11-20(17)25)13-23-24-21(26)16-7-2-4-8-18(16)22/h2-13H,1H3,(H,24,26)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBRIYMFGNPLAP-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3F)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3F)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-fluoro-N'-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5130748.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5130755.png)
![diethyl {4-[(4-chlorophenyl)thio]butyl}malonate](/img/structure/B5130777.png)
![1-[1-(2,5-dimethyl-3-furoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5130781.png)
![2-(4-methoxyphenyl)-3-[(3-nitrophenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5130788.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-1,3-thiazole-4-carboxamide](/img/structure/B5130796.png)
![2,5-dichloro-N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5130804.png)

![1-(2-pyrimidinyl)-4-{[6-(1-pyrrolidinyl)-3-pyridinyl]carbonyl}-1,4-diazepane](/img/structure/B5130819.png)
![1-(3-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5130823.png)
![N~2~-(3,4-dichlorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5130838.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5130842.png)
![4-(2-methoxyethyl)-9,9-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5130850.png)
![2-chloro-N-{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5130851.png)